molecular formula C8H22O8S2 B14555491 2-Ethyl-2-methylpropane-1,3-diol;methanesulfonic acid CAS No. 62161-67-5

2-Ethyl-2-methylpropane-1,3-diol;methanesulfonic acid

Cat. No.: B14555491
CAS No.: 62161-67-5
M. Wt: 310.4 g/mol
InChI Key: LAFORTRIUHCOIC-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylpropane-1,3-diol is an organic compound with the molecular formula C6H14O2. It is also known as 2-methyl-2-ethyl-1,3-propanediol. Methanesulfonic acid is an organosulfur compound with the molecular formula CH4O3S. It is a colorless liquid that is soluble in water and organic solvents. The combination of these two compounds can be used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methylpropane-1,3-diol can be synthesized through the hydrogenation of 2-ethyl-2-methylpropanal. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions of temperature and pressure.

Methanesulfonic acid is industrially produced by the oxidation of methylthiol or dimethyl disulfide using oxidizing agents such as hydrogen peroxide or nitric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of the starting materials to methanesulfonic acid.

Industrial Production Methods: The industrial production of 2-ethyl-2-methylpropane-1,3-diol involves the catalytic hydrogenation of 2-ethyl-2-methylpropanal in large-scale reactors. The process is optimized to achieve high yields and purity of the final product.

Methanesulfonic acid is produced on an industrial scale by the oxidation of methylthiol or dimethyl disulfide in large reactors. The process is designed to minimize the formation of by-products and ensure the efficient recovery of methanesulfonic acid.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methylpropane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form 2-ethyl-2-methylpropanal or further to 2-ethyl-2-methylpropanoic acid. Reduction reactions can convert it back to the corresponding alcohols.

Methanesulfonic acid is a strong acid and can participate in acid-catalyzed reactions such as esterification, alkylation, and polymerization

Common Reagents and Conditions: Common reagents used in the reactions of 2-ethyl-2-methylpropane-1,3-diol include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound.

Methanesulfonic acid reactions often involve the use of organic solvents such as dichloromethane or toluene. The reactions are carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the oxidation of 2-ethyl-2-methylpropane-1,3-diol include 2-ethyl-2-methylpropanal and 2-ethyl-2-methylpropanoic acid. Reduction reactions yield the corresponding alcohols.

Methanesulfonic acid reactions produce a variety of products depending on the specific reaction conditions and reagents used. Common products include esters, alkylated compounds, and sulfonated derivatives.

Scientific Research Applications

2-Ethyl-2-methylpropane-1,3-diol is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It serves as a building block in the preparation of complex molecules and as a solvent in chemical reactions.

Methanesulfonic acid is widely used in scientific research and industrial applications. It is employed as a catalyst in organic synthesis, particularly in esterification and alkylation reactions. It is also used as a sulfonating agent in the preparation of sulfonic acid derivatives and as a solvent in electroplating and battery applications.

Mechanism of Action

The mechanism of action of 2-ethyl-2-methylpropane-1,3-diol involves its participation in various chemical reactions as a reactant or intermediate. It can undergo oxidation, reduction, and substitution reactions, leading to the formation of different products.

Methanesulfonic acid exerts its effects through its strong acidic properties. It acts as a proton donor in acid-catalyzed reactions, facilitating the formation of esters, alkylated compounds, and other derivatives. It also acts as a sulfonating agent, introducing sulfonic acid groups into organic molecules.

Comparison with Similar Compounds

2-Ethyl-2-methylpropane-1,3-diol is similar to other diols such as 1,3-propanediol and 2-methyl-1,3-propanediol. its unique structure with an ethyl and methyl group attached to the central carbon atom gives it distinct chemical properties and reactivity.

Methanesulfonic acid is similar to other sulfonic acids such as p-toluenesulfonic acid and benzenesulfonic acid. Its strong acidic properties and solubility in water and organic solvents make it a versatile reagent in various chemical reactions.

Similar Compounds

  • 1,3-Propanediol
  • 2-Methyl-1,3-propanediol
  • p-Toluenesulfonic acid
  • Benzenesulfonic acid

Properties

CAS No.

62161-67-5

Molecular Formula

C8H22O8S2

Molecular Weight

310.4 g/mol

IUPAC Name

2-ethyl-2-methylpropane-1,3-diol;methanesulfonic acid

InChI

InChI=1S/C6H14O2.2CH4O3S/c1-3-6(2,4-7)5-8;2*1-5(2,3)4/h7-8H,3-5H2,1-2H3;2*1H3,(H,2,3,4)

InChI Key

LAFORTRIUHCOIC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CO)CO.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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